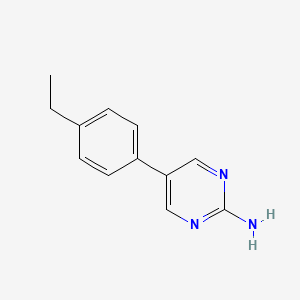

5-(4-Ethylphenyl)pyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

5-(4-ethylphenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C12H13N3/c1-2-9-3-5-10(6-4-9)11-7-14-12(13)15-8-11/h3-8H,2H2,1H3,(H2,13,14,15) |

InChI Key |

FVOZUTHELGYSQA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN=C(N=C2)N |

Origin of Product |

United States |

Contextual Significance of Pyrimidine Derivatives in Contemporary Chemical Research

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry and materials science. mdpi.comresearchgate.net Its importance stems from its presence as a core component in essential biomolecules like the nucleobases cytosine, thymine, and uracil, which form the building blocks of DNA and RNA. researchgate.netwikipedia.org This biological prevalence has inspired chemists to explore the vast chemical space of pyrimidine derivatives, leading to the discovery of numerous compounds with a wide array of biological activities. researchgate.netresearchgate.netmdpi.com

In modern chemical research, pyrimidine derivatives are recognized for their ability to interact with a multitude of biological targets by forming hydrogen bonds and acting as bioisosteres for other aromatic systems. mdpi.com This versatility has led to their incorporation into drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. mdpi.comresearchgate.netsemanticscholar.orgnih.govorientjchem.org The synthetic accessibility and the ease with which the pyrimidine ring can be functionalized at various positions allow for the generation of large and diverse compound libraries, crucial for drug discovery and development programs. mdpi.com

Rationale for the Academic Investigation of 5 4 Ethylphenyl Pyrimidin 2 Amine

The academic interest in 5-(4-Ethylphenyl)pyrimidin-2-amine stems from several key factors. The "5-phenyl" substitution on the pyrimidine (B1678525) ring is a common motif in compounds targeting various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. nih.govnih.govdundee.ac.uknih.gov The ethyl group at the para position of the phenyl ring can influence the compound's lipophilicity and its fit within the binding pocket of a target protein, potentially enhancing potency and selectivity.

The 2-amino group is a critical feature, often involved in forming key hydrogen bond interactions with the hinge region of protein kinases, a common binding mode for many kinase inhibitors. nih.gov The combination of these structural features—the 5-phenylpyrimidine (B189523) core and the 2-amino group—makes this compound an attractive candidate for investigation as a potential modulator of various biological targets. Academic research often focuses on the synthesis of such novel derivatives and the systematic evaluation of their structure-activity relationships (SAR) to identify potent and selective inhibitors for specific biological pathways. nih.govacs.org

Emerging Research Trends Relevant to the Pyrimidine Based Chemical Space

Established Synthetic Routes to 5-(4-Ethylphenyl)pyrimidin-2-amine and Related Pyrimidine Scaffolds

The most established and widely utilized method for the synthesis of 5-aryl-2-aminopyrimidines, including this compound, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a robust and versatile route for forming the crucial carbon-carbon bond between the pyrimidine ring and the ethylphenyl group.

The typical reaction involves the coupling of a halogenated pyrimidine, most commonly 2-amino-5-bromopyrimidine, with an appropriate organoboron reagent, such as 4-ethylphenylboronic acid. The reaction is carried out in the presence of a palladium catalyst and a base.

A general representation of this established synthetic route is depicted below:

Scheme 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

Reactants: 2-Amino-5-bromopyrimidine and 4-Ethylphenylboronic acid Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄) Base: Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane (B91453), toluene, or DMF) and water.

The reaction mixture is typically heated to achieve a good yield of the desired product. The Suzuki-Miyaura coupling is favored for its high tolerance of various functional groups, which minimizes the need for protecting groups. nih.govresearchgate.net

Another established, though less direct, method involves the condensation of a β-ketoester with guanidine (B92328). sci-hub.se In this approach, a suitable β-ketoester bearing the 4-ethylphenyl group would be cyclized with guanidine hydrochloride in the presence of a base to form the 2-aminopyrimidine (B69317) ring.

Novel Synthetic Approaches for the Pyrimidine Core and Phenyl Substituent of this compound

Recent advancements in organic synthesis have led to the development of novel methods that offer alternatives to the traditional cross-coupling reactions. One of the most promising is the direct C-H arylation. This approach avoids the pre-functionalization of the pyrimidine ring (i.e., halogenation) and the synthesis of an organometallic reagent for the phenyl component.

In a direct C-H arylation strategy, 2-aminopyrimidine could be directly coupled with a 4-ethylphenyl halide. This reaction is also typically catalyzed by palladium, but it activates a C-H bond on the pyrimidine ring directly. rsc.orgrsc.orgresearchgate.net This method is highly atom-economical and can reduce the number of synthetic steps.

Scheme 2: Direct C-H Arylation for the Synthesis of this compound

Reactants: 2-Aminopyrimidine and 4-Ethyliodobenzene (or bromide) Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable ligand Base: A carbonate or phosphate (B84403) base Solvent: A high-boiling polar aprotic solvent like DMA or DMF

Decarboxylative cross-coupling reactions represent another innovative strategy. researchgate.net In this method, 2-aminopyrimidine-5-carboxylic acid can be coupled with an aryl halide, where the carboxylic acid group is removed in the process. This avoids the use of halogenated pyrimidines.

Strategies for Stereoselective Synthesis of Chiral Analogues derived from this compound

The generation of chiral analogues of this compound can be approached in several ways, primarily focusing on introducing chirality either at the ethyl substituent or through the creation of atropisomers.

Enantioselective Synthesis of Chiral Ethyl-Substituted Analogues: To introduce a chiral center at the benzylic position of the ethyl group, one could employ asymmetric synthesis strategies. For instance, an asymmetric reduction of a corresponding acetylphenyl precursor could establish a chiral secondary alcohol, which could then be converted to the chiral ethyl group.

Alternatively, modern biocatalytic methods using engineered enzymes could be employed for the enantioselective synthesis of chiral aromatic compounds. nih.gov

Atropisomeric Chirality: Atropisomers are stereoisomers arising from hindered rotation around a single bond. For 5-arylpyrimidine derivatives, if sufficient steric hindrance is present around the C-C bond connecting the pyrimidine and the phenyl ring, stable atropisomers may exist. This could be achieved by introducing bulky substituents at the ortho-positions of the phenyl ring or at the C-4 and C-6 positions of the pyrimidine ring. The enantioselective synthesis of such atropisomers can be achieved using chiral catalysts or auxiliaries during the C-C bond-forming step. nih.govrsc.org

Process Optimization and Green Chemistry Principles in the Synthesis of this compound

Optimizing the synthesis of this compound, particularly via the widely used Suzuki-Miyaura reaction, is crucial for improving efficiency, reducing costs, and minimizing environmental impact.

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems often utilize more electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos or SPhos) which can lead to higher turnover numbers and frequencies, allowing for lower catalyst loadings. nih.govd-nb.inforsc.org The use of palladium precatalysts can also improve reaction consistency and efficiency. mdpi.com

Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and the choice of base and solvent can significantly impact the yield and purity of the product. Flow chemistry is an emerging technology that allows for precise control over these parameters, often leading to higher yields and safer operation. sci-hub.se

Green Chemistry Principles: Several green chemistry principles can be applied to the synthesis. researchgate.net

Safer Solvents: Replacing hazardous solvents like 1,4-dioxane or DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water is a key consideration. nih.govnih.gov

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netmdpi.comnih.gov

Catalyst Recycling: The use of heterogeneous or encapsulated palladium catalysts can facilitate their recovery and reuse, reducing waste and cost. rsc.org

Atom Economy: As mentioned, direct C-H arylation offers a higher atom economy than traditional cross-coupling methods that require pre-functionalized substrates. rsc.orgrsc.org

| Parameter | Conventional Suzuki-Miyaura | Optimized/Green Approach |

| Catalyst Loading | 1-5 mol% | <1 mol% (with advanced ligands) |

| Solvent | Dioxane, Toluene, DMF | 2-MeTHF, Water, Ethanol/Water |

| Energy Source | Conventional Heating (hours) | Microwave Irradiation (minutes) |

| Atom Economy | Lower (requires pre-halogenation) | Higher (with C-H activation) |

Purification and Isolation Techniques for Research-Scale Production of this compound

Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalyst residues, and byproducts. For research-scale production, several standard techniques are employed.

Liquid-Liquid Extraction: A common initial work-up step involves liquid-liquid extraction. libretexts.orglibretexts.orgbiotage.comyoutube.comyoutube.com The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove inorganic salts and highly polar impurities. If the product is basic, an acid-base extraction can be utilized. The aminopyrimidine can be protonated with a dilute acid and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

Column Chromatography: For high purity, flash column chromatography is often necessary. uw.edu A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent is optimized to achieve good separation of the target compound from impurities.

Recrystallization: Recrystallization is an effective method for obtaining a highly crystalline and pure final product. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. For aminopyrimidine compounds, common recrystallization solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. For basic compounds like amines, the use of acidic solvents like acetic acid in mixtures can also be effective. youtube.com

| Purification Technique | Purpose | Typical Solvents/Conditions |

| Liquid-Liquid Extraction | Initial removal of inorganic salts and polar/non-polar impurities. | Ethyl Acetate / Water, Dichloromethane / Water |

| Column Chromatography | Separation of closely related organic compounds. | Silica gel with Hexane/Ethyl Acetate or DCM/Methanol gradients. |

| Recrystallization | Final purification to obtain a crystalline solid. | Ethanol, Isopropanol, Ethyl Acetate/Hexanes. |

Rational Design Principles for Modulating the Structure of this compound

The design of analogs based on the this compound scaffold is primarily guided by the goal of optimizing interactions with the ATP-binding pocket of protein kinases. Key principles involve:

Scaffold Hopping and Core Modification: Introducing different heterocyclic cores to replace the pyrimidine ring can lead to novel intellectual property and improved properties. For instance, replacing the pyrimidine with a pyrazolo[1,5-a]pyrimidine (B1248293) or a thieno[3,2-d]pyrimidine (B1254671) has been explored to modulate selectivity and potency against various kinases. acs.org

Exploitation of Hydrophobic Pockets: The 4-ethylphenyl group is positioned to interact with hydrophobic regions within the kinase ATP-binding site. Rational design often involves modifying this group to enhance these interactions. For example, the ethyl group can be replaced with other alkyl or cycloalkyl groups to probe the size and nature of this pocket.

Hydrogen Bonding Interactions: The 2-amino group and the nitrogen atoms of the pyrimidine ring are crucial hydrogen bond donors and acceptors, respectively. They typically form key interactions with the hinge region of the kinase, anchoring the inhibitor in the active site. Modifications to the amine or the pyrimidine ring can fine-tune these interactions.

Improving Physicochemical Properties: A significant aspect of rational design is the optimization of drug-like properties. This includes modulating lipophilicity, solubility, and metabolic stability through chemical modifications to improve pharmacokinetic profiles. For example, introducing polar groups or replacing lipophilic moieties with more metabolically stable ones, such as oxetanes, are common strategies. sci-hub.se

Systematic Structural Modifications at the Pyrimidine Amine Moiety of this compound

The 2-amino group of the pyrimidine ring is a critical anchor point for kinase binding and a key site for structural modification to enhance potency and selectivity.

Substitution on the 2-amino group with various aryl and heteroaryl moieties has been a fruitful strategy in the development of potent kinase inhibitors. For instance, in a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives targeting Aurora kinases, the presence of a substituent at the para-position of the aniline (B41778) ring was found to be crucial for potency and selectivity. nih.govmdpi.com

| Compound | Aniline Substituent (R) | Aurora A (Ki, nM) | Aurora B (Ki, nM) |

| 1 | H | >10000 | >10000 |

| 2 | 4-Morpholino | 8.0 | 9.2 |

| 3 | 4-Methyl | 18 | 25 |

These findings suggest that for this compound, derivatization of the 2-amino group with a substituted phenyl ring could significantly enhance its inhibitory activity against various kinases. The morpholino group, in particular, often improves solubility and provides additional interaction points.

Chemical Modifications on the 4-Ethylphenyl Substituent of this compound

The 5-aryl substituent plays a significant role in determining the potency and selectivity of pyrimidin-2-amine derivatives by interacting with a hydrophobic pocket in the kinase active site.

In a study of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines as tubulin polymerization inhibitors, modifications to the 5-aryl group had a pronounced effect on anticancer activity. rsc.org

| Compound | 5-Aryl Substituent | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |

| 5a | 4-methoxyphenyl | 5.21 ± 0.45 | 6.34 ± 0.51 |

| 5b | 4-ethoxyphenyl | 3.77 ± 0.36 | 3.83 ± 0.26 |

| 5c | 4-chlorophenyl | 7.89 ± 0.62 | 8.12 ± 0.73 |

These results indicate that the nature of the substituent on the 5-phenyl ring is critical. For this compound, replacing the ethyl group with other functionalities could modulate its biological profile. For example, introducing a methoxy (B1213986) or ethoxy group might enhance activity, while a halogen could have a variable impact. The ethyl group itself, being a small lipophilic group, likely contributes to favorable hydrophobic interactions.

Investigation of Positional Isomers and Bioisosteric Replacements of this compound

The spatial arrangement of substituents on the pyrimidine core is critical for activity. Positional isomers, where the 4-ethylphenyl group is moved to a different position on the pyrimidine ring, would likely have significantly different biological activities due to the altered geometry of interaction with the target protein.

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. researchgate.netontosight.ai For the this compound scaffold, several bioisosteric replacements can be considered:

Pyrimidine Ring Bioisosteres: The pyrimidine ring can be replaced with other heterocyclic systems such as triazolopyrimidines, pyrazolopyrimidines, or thienopyrimidines. acs.orgacs.org For example, 1,2,4-triazolo[1,5-a]pyrimidines have been investigated as purine (B94841) bioisosteres. acs.org

Phenyl Ring Bioisosteres: The 4-ethylphenyl group can be replaced with other aromatic or heteroaromatic rings like thiophene, pyridine, or furan (B31954) to explore different electronic and steric interactions. researchgate.net

Amine Bioisosteres: While the 2-amino group is often crucial for hinge binding, its properties can be modulated. For instance, methylation or acylation can alter its hydrogen bonding capacity and basicity.

In a study on USP1/UAF1 inhibitors, replacement of a lipophilic cyclopropyl (B3062369) group with an oxetane (B1205548) group, a common bioisosteric replacement, led to improved metabolic stability, although with a loss of activity in that specific series. sci-hub.se This highlights the context-dependent nature of bioisosteric replacements.

Synthesis and Preliminary In Vitro Biological Evaluation of Hybrid Molecules Incorporating the this compound Scaffold

Hybrid molecules, which combine the this compound scaffold with other pharmacophores, represent a promising avenue for developing novel therapeutic agents. This approach can lead to compounds with dual-target activity or improved properties.

For example, a series of novel N-phenylpyrimidin-2-amine derivatives were developed as c-Met kinase inhibitors. nih.gov One of the lead compounds, 34a , which features a more complex substitution pattern, demonstrated potent c-Met inhibitory activity and antiproliferative effects. nih.gov

| Compound | c-Met IC50 (nM) | PC-3 IC50 (µM) | Panc-1 IC50 (µM) |

| 15b | 102.3 | 0.89 | 1.12 |

| 15d | 58.7 | 0.76 | 0.98 |

| 34a | 15.0 | 0.53 | 0.61 |

The synthesis of such hybrids often involves multi-step reaction sequences, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions like the Suzuki reaction to construct the aryl-pyrimidine bond. sci-hub.sersc.org The preliminary in vitro evaluation of these hybrids typically involves enzymatic assays to determine their inhibitory activity against the target kinase and cell-based assays to assess their antiproliferative effects on cancer cell lines.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of this compound. These calculations provide a deep understanding of the molecule's inherent properties, which are critical for predicting its chemical behavior and potential biological activity.

By solving approximations of the Schrödinger equation, DFT methods can determine the molecule's electron distribution, molecular orbital energies, and other electronic descriptors. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.

Furthermore, these calculations can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. This map helps identify electrophilic and nucleophilic sites, crucial for understanding potential intermolecular interactions, such as hydrogen bonding and receptor binding. Reactivity descriptors like electronegativity, chemical hardness, and softness can also be calculated, offering a quantitative measure of the molecule's reactivity. While specific experimental data for this compound is not available, theoretical calculations for similar pyrimidine molecules have been performed, providing a basis for expected values. epstem.net

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound over time. Unlike static quantum calculations, MD simulations provide insights into the molecule's flexibility, conformational changes, and its interactions with biological targets in a simulated physiological environment. mdpi.com

In a typical MD simulation, the atoms of the molecule and its surrounding environment (e.g., water) are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape, revealing the most stable and frequently adopted shapes. For this compound, MD simulations can elucidate the rotational freedom of the ethylphenyl group relative to the pyrimidine core, which can be crucial for fitting into a biological target's binding pocket.

When studying ligand-target interactions, MD simulations can be used to assess the stability of a docked pose obtained from molecular docking studies. nih.gov By simulating the complex over several nanoseconds, researchers can observe whether the ligand remains bound and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. The root-mean-square deviation (RMSD) of the ligand's position can be monitored to assess its stability within the binding site. mdpi.com

Molecular Docking and Virtual Screening Studies with Prospective Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in identifying potential biological targets for this compound and in elucidating its binding mode at the atomic level. nih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. This can be done for a wide range of potential targets in a process known as virtual screening or inverse virtual screening. eijppr.com Pyrimidine derivatives have been investigated as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and Aurora kinases, making these promising targets for docking studies with this compound. nih.govnih.govnih.gov

Docking studies can reveal crucial information about the binding interactions, such as the formation of hydrogen bonds between the amine group of the pyrimidine ring and amino acid residues in the target's active site. cardiff.ac.uk The ethylphenyl group can engage in hydrophobic interactions within a corresponding pocket of the receptor. The results of molecular docking are typically presented as a binding score, which provides a qualitative estimate of the binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound Against Selected Kinases

| Target Protein (PDB ID) | Binding Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclin-Dependent Kinase 2 (1HCK) | -8.5 | Leu83, Glu81, Asp86 |

| Aurora Kinase A (4C9C) | -9.2 | Ala213, Leu139, Arg137 |

| Polo-like Kinase 4 (4O5C) | -8.9 | Val67, Leu15, Cys65 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

In a QSAR study, a set of molecules with known biological activities is used as a training set. For each molecule, a series of molecular descriptors (e.g., physicochemical, electronic, topological) are calculated. Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a model that correlates these descriptors with the observed activity. nih.govmdpi.com

For this compound analogues, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity. This information can be invaluable for optimizing the lead structure. For instance, a QSAR model might indicate that increasing the steric bulk at the para-position of the phenyl ring enhances activity.

In Silico Prediction Methodologies for Biopharmaceutical Attributes of this compound

In addition to predicting biological activity, computational methods are widely used to estimate the biopharmaceutical properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These in silico predictions are crucial in the early stages of drug discovery to identify candidates with a higher likelihood of success in clinical trials. researchgate.net

Various software tools and web servers are available to predict a range of ADME properties for this compound based on its chemical structure. These predictions are based on models derived from large datasets of experimentally determined properties. Key predicted attributes include lipophilicity (logP), aqueous solubility (logS), intestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes.

Table 3: Hypothetical In Silico Predicted Biopharmaceutical Properties of this compound

| Property | Predicted Value | Interpretation |

| LogP (o/w) | 3.2 | Indicates good lipophilicity, suggesting potential for good membrane permeability. |

| Aqueous Solubility (logS) | -3.5 | Predicts moderate to low aqueous solubility. |

| Human Intestinal Absorption | > 90% | Suggests good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Permeability | Low | The compound is not expected to readily cross the blood-brain barrier. |

| CYP2D6 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions involving this metabolic enzyme. |

Biological Activity Profiling of 5 4 Ethylphenyl Pyrimidin 2 Amine in Preclinical and in Vitro Models

Enzyme Inhibition Profiles of 5-(4-Ethylphenyl)pyrimidin-2-amine (e.g., Kinases, Proteases, Hydrolases)

Furthermore, 2-aminopyrimidine (B69317) derivatives have been investigated as inhibitors of other kinases such as EphA2 and GAK, which are involved in viral entry and cancer progression. nih.gov The substitution at the 5-position of the pyrimidine (B1678525) ring is crucial for selectivity and potency. nih.gov While no specific data exists for this compound, a related compound, 6-(4-Ethylphenyl)pyrimidin-4-amine, has been noted for its potential as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs) like CDK4 and CDK6, which are key regulators of the cell cycle.

Some 2-aminopyrimidine derivatives have also shown inhibitory activity against hydrolases like β-glucuronidase. nih.gov The activity of these compounds is often influenced by the nature of the substituents on the pyrimidine ring. nih.gov

Table 1: Examples of Enzyme Inhibition by Structurally Related 2-Aminopyrimidine Derivatives

| Compound/Class | Target Enzyme(s) | Activity (IC₅₀/Kᵢ) | Reference |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, Aurora B | Kᵢ = 8.0 nM, 9.2 nM | dundee.ac.uknih.gov |

| 2-Aminopyrimidine-based macrocycles | EphA2, GAK | ΔTm = 8.5 K, 9.3 K | nih.gov |

| 2-Aminopyrimidine derivatives | β-Glucuronidase | IC₅₀ = 2.8 µM | nih.gov |

| 6-(4-Ethylphenyl)pyrimidin-4-amine analogs | CDK4, CDK6 | Potent Inhibition |

Note: This table presents data for structurally related compounds to illustrate the potential enzyme inhibitory profile. Specific data for this compound is not available.

Modulation of Receptor Function by this compound in Cellular Assays

Specific data on the modulation of receptor function by this compound in cellular assays is not found in the current literature. The broader class of pyrimidine derivatives has been explored for activity at various receptors, but detailed cellular assay results for compounds with a close structural resemblance to this compound are scarce.

In Vitro Antiproliferative Activity of this compound Against Various Cancer Cell Lines

There is no specific publicly available data on the in vitro antiproliferative activity of this compound. However, the 2-aminopyrimidine scaffold is a core component of many compounds with demonstrated anticancer properties. ijpsjournal.com For example, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have shown potent cytotoxic effects against various cancer cell lines. dundee.ac.uknih.gov Similarly, novel pyrimidine derivatives have been reported to exhibit strong cytotoxic effects against cell lines such as HeLa and Vero at high concentrations. nanobioletters.com The antiproliferative activity of these compounds is often linked to their ability to inhibit kinases involved in cell cycle progression and proliferation. mdpi.com

Table 2: Examples of In Vitro Antiproliferative Activity of Related Pyrimidine Derivatives

| Compound/Class | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Various cancer cell lines | Potent cytotoxic agents | dundee.ac.uknih.gov |

| Substituted amino pyrimidines | HeLa, Vero | No significant cytotoxicity | nanobioletters.com |

| Pyrimidine derivatives | A549 (Lung), HepG2 (Liver) | IC₅₀ = 0.80 ± 0.09 μM (A549) | mdpi.com |

| 5-Hydroxymethylpyrimidine derivatives | HeLa, HepaRG, Caco-2, AGS, A172 | IC₅₀ = 17–38 μM | mdpi.com |

Note: This table provides examples of the antiproliferative activity of related pyrimidine compounds. Specific data for this compound is not available.

Antimicrobial Spectrum and Potency of this compound Against Pathogenic Microorganisms (In Vitro)

Direct studies on the antimicrobial spectrum and potency of this compound are not available. However, the 2-aminopyrimidine moiety is a well-established scaffold in the design of antimicrobial agents with a broad spectrum of activity. ijpsjournal.com Derivatives have been synthesized and tested against various pathogenic bacteria and fungi. For instance, some novel 2-aminopyrimidine derivatives have shown moderate antimicrobial activity against clinically isolated strains of bacteria and fungi. researchgate.net Other related compounds, such as 5-(2-aminothiazol-4-yl)-3,4-dihydro-4-phenyl pyrimidin-2(1H)-ones, have demonstrated activity against S. aureus, P. aeruginosa, K. pneumoniae, and C. albicans. researchgate.net The nature of the substituent at the 5-position of the pyrimidine ring can significantly influence the antimicrobial potency. nih.gov

Table 3: Examples of In Vitro Antimicrobial Activity of Related 2-Aminopyrimidine Derivatives

| Compound/Class | Microorganism(s) | Activity (MIC) | Reference |

| 2-Amino-3-cyanopyridine derivatives | S. aureus, B. subtilis | 0.039 µg/mL | nih.govnih.gov |

| 5-(2-Aminothiazol-4-yl)-dihydropyrimidinones | S. aureus, P. aeruginosa, K. pneumoniae, C. albicans | Active | researchgate.net |

| 5-Substituted pyrimidine nucleosides | M. avium | 1-5 µg/mL | nih.gov |

| Nitro-substituted aminopyrimidines | Mycobacterium phlei, Bacillus cereus, Escherichia coli, Aspergillus niger | High zone of inhibition | nanobioletters.com |

Note: This table illustrates the antimicrobial potential of the 2-aminopyrimidine class of compounds. Specific data for this compound is not available.

Immunomodulatory and Anti-inflammatory Effects of this compound in Cellular Models

There is no specific information regarding the immunomodulatory and anti-inflammatory effects of this compound in cellular models. However, the general class of pyrimidine derivatives has been associated with immunomodulatory properties. nih.gov For example, certain pyrimidine compounds have been shown to stimulate the synthesis of nucleic acids in thymocytes and enhance the secretion of endogenous DNA by human lymphocytes. Formulations containing pyrimidine derivatives have demonstrated the ability to up-regulate the release of pro-inflammatory mediators like NO, IL-6, and TNF-α in unstimulated macrophages, while dampening their release in response to pro-inflammatory stimuli. nih.gov

Neurobiological Activity of this compound in Relevant In Vitro Systems

Specific data on the neurobiological activity of this compound in in vitro systems is not available. However, pyrimidine and its derivatives have been investigated for their neuroprotective and anti-neuroinflammatory properties. nih.gov For instance, some triazole-pyrimidine hybrids have shown promising neuroprotective activity by reducing the expression of apoptosis markers in human neuronal cells and inhibiting the production of inflammatory mediators in microglia. nih.gov Furthermore, studies on fish have suggested that pyrimidine can improve brain health by upregulating energy macromolecules and downregulating oxidative stress. nih.gov

Exploratory Biological Activities of this compound in High-Throughput Screening Assays

No data from high-throughput screening assays for this compound is publicly accessible. Such screening campaigns are essential for identifying novel biological targets and activities for a given compound. The 2-aminopyrimidine scaffold is frequently included in screening libraries due to its drug-like properties and proven track record in hitting various biological targets.

Mechanistic Elucidation of 5 4 Ethylphenyl Pyrimidin 2 Amine Actions

Identification and Validation of Molecular Targets for 5-(4-Ethylphenyl)pyrimidin-2-amine

There is no specific information in the reviewed literature identifying or validating the molecular targets of this compound. General studies on aminopyrimidine libraries have shown that this class of compounds can target various kinases, but the specific targets for this individual compound have not been disclosed. nih.gov Target identification and validation are crucial first steps in understanding a compound's mechanism of action, often involving techniques like affinity chromatography and cellular target engagement assays such as the NanoBRET assay. nih.govnih.gov

Cellular Pathway Analysis Modulated by this compound via Transcriptomics and Proteomics

No transcriptomic or proteomic studies specifically investigating the effects of this compound have been published. Such analyses are powerful tools for revealing the cellular pathways modulated by a compound. For example, chemical proteomic analysis of other pyrimidine (B1678525) derivatives, like the pyrido[2,3-d]pyrimidine (B1209978) class, has successfully identified numerous protein kinase targets and provided insights into their polypharmacology. nih.gov This type of in-depth cellular analysis is currently absent for this compound.

Phenotypic Screening and Mechanistic Follow-up Studies for this compound

Phenotypic screening is a powerful approach in drug discovery to identify compounds that induce a desired change in a cell or organism's phenotype. technologynetworks.comwikipedia.orggardp.org While general phenotypic screening of pyrimidine libraries has been conducted, leading to the discovery of compounds with various biological activities, specific data from phenotypic screens involving this compound and any subsequent mechanistic follow-up studies are not available in the public record. nih.gov

Biophysical Characterization of this compound-Target Interactions

Detailed biophysical characterization of the interaction between this compound and its potential biological targets is not documented. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) are essential for quantifying binding affinity, thermodynamics, and structural details of compound-target interactions. While these methods are standard in drug discovery for characterizing pyrimidine-based inhibitors, no such data has been published for this specific compound. nih.gov

Subcellular Localization and Distribution of this compound in Cellular Systems

Information regarding the subcellular localization and distribution of this compound is not available. Understanding where a compound accumulates within a cell is critical for interpreting its biological activity and mechanism of action. nih.gov Techniques like fluorescence microscopy with tagged compounds or cell fractionation followed by analytical detection would be required to determine its cellular distribution. nih.gov

Preclinical Pharmacological and Biopharmaceutical Aspects of 5 4 Ethylphenyl Pyrimidin 2 Amine

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Methodologies for 5-(4-Ethylphenyl)pyrimidin-2-amine

Extensive searches of publicly available scientific literature and databases did not yield specific in vitro ADME data for the compound this compound. The following sections outline standard methodologies used to characterize compounds, but no studies containing data for this compound were identified.

Membrane Permeability Studies of this compound (e.g., Caco-2 Cell Model, Parallel Artificial Membrane Permeability Assay)

No published studies were found that investigated the membrane permeability of this compound using either Caco-2 cell models or Parallel Artificial Membrane Permeability Assays (PAMPA). Therefore, no data on its potential for intestinal absorption or classification according to the Biopharmaceutics Classification System (BCS) is available.

Plasma Protein Binding Characterization of this compound

There is no publicly available information detailing the plasma protein binding characteristics of this compound. The extent to which this compound binds to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) has not been reported.

Metabolic Stability and Metabolite Identification of this compound in Liver Microsomes and Hepatocyte Systems

No data could be retrieved regarding the metabolic stability of this compound in in vitro systems like liver microsomes or hepatocytes. Consequently, information on its intrinsic clearance, metabolic pathways, and the identity of any potential metabolites remains undetermined.

In Vivo Pharmacokinetic Profiling of this compound in Preclinical Animal Models

Consistent with the lack of in vitro data, no in vivo pharmacokinetic studies for this compound in any preclinical animal models have been published in the accessible literature.

Systemic Exposure and Bioavailability Assessment of this compound

There are no available data on the systemic exposure or bioavailability of this compound following administration through any route in preclinical species.

Tissue Distribution Studies of this compound

No studies on the tissue distribution of this compound have been reported. Therefore, its potential to distribute to various tissues and organs is unknown.

Excretion Pathways of this compound and its Metabolites

The excretion of a chemical compound and its metabolites from the body is a critical aspect of its pharmacokinetic profile. The primary routes of excretion are through the kidneys into urine and through the liver into feces via bile. The specific pathway and the extent of excretion depend on the physicochemical properties of the parent compound and its metabolites, such as polarity, molecular weight, and ionization state.

For a compound like this compound, it is anticipated that it would undergo metabolic transformation to more polar derivatives, which can then be more readily excreted. The pyrimidine (B1678525) and phenyl rings are likely sites for metabolism.

Expected Metabolic Transformations and Subsequent Excretion:

Oxidation: The ethyl group on the phenyl ring is a probable site for oxidation, potentially forming an alcohol (1-(4-(2-aminopyrimidin-5-yl)phenyl)ethan-1-ol) or a carboxylic acid. The aromatic rings themselves could also undergo hydroxylation. These oxidative reactions are primarily mediated by cytochrome P450 enzymes in the liver.

Conjugation: The resulting hydroxylated or carboxylated metabolites, as well as the primary amine group on the pyrimidine ring, can undergo phase II conjugation reactions. These reactions, such as glucuronidation or sulfation, significantly increase the water solubility of the metabolites, facilitating their excretion in urine or bile.

Given the lack of specific data, it is not possible to quantify the proportion of this compound and its metabolites excreted via renal or fecal routes.

Drug-Drug Interaction Potential of this compound (In Vitro Cytochrome P450 Enzyme Inhibition and Induction)

Drug-drug interactions (DDIs) are a significant concern in clinical practice, and many are caused by the inhibition or induction of cytochrome P450 (CYP) enzymes. nih.gov These enzymes are a superfamily responsible for the metabolism of a vast number of drugs. researchgate.net Inhibition of a CYP enzyme by one drug can lead to increased plasma concentrations of a co-administered drug that is a substrate for that enzyme, potentially causing toxicity. nih.gov Conversely, induction can decrease the efficacy of a co-administered drug. nih.gov

In vitro assays using human liver microsomes or recombinant human CYP enzymes are standard methods to assess the DDI potential of a new chemical entity. nih.gov These studies determine the half-maximal inhibitory concentration (IC50) and the potential for the compound to induce the expression of CYP enzymes.

Expected In Vitro CYP450 Interaction Profile:

Without specific experimental data for this compound, its potential for CYP inhibition and induction remains speculative. However, based on its chemical structure containing aromatic rings and a nitrogen-containing heterocycle, it is plausible that it could interact with one or more CYP enzymes. Many compounds with similar structural motifs have been shown to be substrates, inhibitors, or inducers of CYP enzymes.

For instance, other pyrimidine derivatives have demonstrated the ability to inhibit various CYP isoforms. The potential for this compound to act as an inhibitor would need to be experimentally determined against a panel of key drug-metabolizing CYP enzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

Similarly, the induction potential would need to be assessed, typically in cultured human hepatocytes, by measuring the increase in mRNA and/or activity of key inducible CYPs like CYP1A2, CYP2B6, and CYP3A4.

Data Tables:

Due to the absence of publicly available preclinical data for this compound, no data tables on its excretion or in vitro CYP450 interactions can be provided.

Advanced Analytical Methodologies for 5 4 Ethylphenyl Pyrimidin 2 Amine

Chromatographic Techniques for Synthesis Monitoring and Purity Assessment of 5-(4-Ethylphenyl)pyrimidin-2-amine (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography, Supercritical Fluid Chromatography)

Chromatographic methods are indispensable for the analysis of this compound, providing high-resolution separation for both qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for routine analysis. Reversed-phase HPLC is commonly employed for pyrimidine (B1678525) derivatives, utilizing C8 or C18 silica (B1680970) gel columns. sigmaaldrich.com The separation is typically achieved using a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, often in a gradient elution mode to ensure the effective separation of the main compound from any impurities or starting materials. sigmaaldrich.com For a compound like this compound, a typical HPLC method would involve a C18 column with a gradient of water and acetonitrile, with UV detection at a wavelength determined by the compound's chromophore, likely around 254 nm. The development of a scalable synthesis for a similar compound, 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, highlighted the challenge of co-eluting impurities in reversed-phase HPLC, necessitating the development of a normal-phase HPLC method for sufficient separation. rasayanjournal.co.in

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits stem from the use of columns packed with smaller particles (typically sub-2 µm). UPLC, often coupled with mass spectrometry (UPLC-MS), is particularly powerful for analyzing complex mixtures and for the sensitive quantification of compounds. rsc.org An ion-pairing reversed-phase UPLC-MS/MS method has been developed for the comprehensive analysis of purine (B94841) and pyrimidine metabolites, demonstrating the capability of this technique to separate highly polar compounds within a short run time. rsc.org

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to liquid chromatography for both analytical and preparative separations. SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic co-solvent. This technique offers advantages such as high diffusivity, low viscosity, and rapid equilibration times, leading to faster separations and reduced solvent waste. chemicalbook.comtandfonline.com For the purification of pharmaceutical compounds, including pyrimidine derivatives, preparative SFC is particularly attractive due to the ease of solvent removal from the collected fractions. chemicalbook.comtandfonline.com The coupling of SFC with mass spectrometry (SFC-MS) allows for mass-directed fractionation, enhancing the efficiency of purification. nih.gov

Table 1: Illustrative Chromatographic Conditions for the Analysis of Pyrimidine Derivatives

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Supercritical Fluid Chromatography (SFC) |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm | Chiral or Achiral Stationary Phase |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Supercritical CO₂B: Methanol with additive (e.g., 0.1% TFA) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 3.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm or MS | UV or MS |

| Temperature | Ambient | 40 °C | 40 °C |

| Run Time | 20-30 min | < 10 min | < 5 min |

| This table presents typical starting conditions for method development and may require optimization for this compound. |

Mass Spectrometry for Structural Elucidation and Quantitative Analysis of this compound and its Metabolites

Mass spectrometry (MS) is a powerful tool for the analysis of this compound, providing information on its molecular weight and structure, and enabling highly sensitive quantification.

For structural elucidation , high-resolution mass spectrometry (HRMS), often coupled with a chromatographic inlet (e.g., LC-HRMS), is used to determine the exact mass of the parent ion and its fragments. This information allows for the confirmation of the elemental composition of the molecule. For a related compound, 5-(4-methoxyphenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, HR-ESMS was used to confirm the calculated mass of the [M+H]⁺ ion. researchgate.net Similarly, for this compound, the expected [M+H]⁺ ion would be at m/z 214.1239, corresponding to the molecular formula C₁₃H₁₅N₃. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by identifying characteristic losses, such as the loss of the ethyl group or cleavage of the pyrimidine ring.

For quantitative analysis , liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.gov This technique is particularly valuable for determining the concentration of the compound and its metabolites in complex biological matrices like plasma or urine. The method involves monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), which provides a high degree of specificity and reduces interference from the matrix. rsc.org The development of a quantitative LC-MS/MS method for this compound would involve optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and collision-induced dissociation (CID) conditions to achieve the most intense and stable signal for a specific MRM transition.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₅N₃ |

| Molecular Weight | 213.28 g/mol |

| Monoisotopic Mass | 213.1266 Da |

| Predicted [M+H]⁺ Ion | 214.1339 Da |

| Predicted [M+Na]⁺ Ion | 236.1158 Da |

| Predicted [M-H]⁻ Ion | 212.1193 Da |

| These values are theoretical and would be confirmed by experimental HRMS analysis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenyl and pyrimidine rings, the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃), and the amine protons. The chemical shifts (δ) and coupling constants (J) of these signals would be characteristic of the molecule's structure. For instance, the aromatic protons would appear in the downfield region (typically δ 7-9 ppm), while the aliphatic ethyl protons would be in the upfield region (δ 1-3 ppm). The spectrum of a similar compound, 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine, showed the amine protons as a singlet at 5.28 ppm and the aromatic protons in the range of 7.26-7.85 ppm. tandfonline.com

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum of this compound would show distinct signals for each of the carbon atoms in the phenyl and pyrimidine rings, as well as the ethyl group carbons. The chemical shifts of these carbons are indicative of their hybridization and chemical environment. For example, the aromatic and pyrimidine ring carbons would resonate at lower field (δ 100-160 ppm) compared to the aliphatic ethyl carbons (δ 15-30 ppm). In the ¹³C NMR spectrum of 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine, the pyrimidine carbons C-2, C-4, and C-6 were observed at 163.8, 164.7, and 164.1 ppm respectively, while the C-5 carbon was at 104.5 ppm. tandfonline.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further confirm the structure by establishing correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H4, H6 | ~8.3 | ~158 |

| Pyrimidine-H5 | ~7.2 | ~115 |

| Phenyl-H (ortho to ethyl) | ~7.3 | ~128 |

| Phenyl-H (meta to ethyl) | ~7.5 | ~129 |

| Ethyl-CH₂ | ~2.7 (quartet) | ~29 |

| Ethyl-CH₃ | ~1.2 (triplet) | ~15 |

| Amine-NH₂ | ~5.5 (broad singlet) | - |

| Pyrimidine-C2 | - | ~163 |

| Pyrimidine-C4, C6 | - | ~158 |

| Pyrimidine-C5 | - | ~115 |

| Phenyl-C (ipso) | - | ~135 |

| Phenyl-C (para) | - | ~145 |

| These are estimated values based on analogous structures and may vary depending on the solvent and other experimental conditions. |

Spectrophotometric and Fluorometric Methods for High-Throughput Screening of this compound

Spectrophotometric and fluorometric methods are well-suited for high-throughput screening (HTS) assays due to their speed, sensitivity, and compatibility with microplate formats. While specific assays for this compound are not widely reported, the principles can be applied to screen for its potential biological activities.

UV-Visible Spectrophotometry can be used in HTS to monitor reactions where there is a change in absorbance at a specific wavelength. For example, in an enzyme inhibition assay, if the product of the enzymatic reaction is colored, the inhibition of the enzyme by this compound would result in a decrease in the color intensity, which can be quantified. The inherent UV absorbance of the pyrimidine ring system could also be exploited in binding assays where a change in the absorbance spectrum occurs upon interaction with a target molecule.

Fluorometric methods offer higher sensitivity than spectrophotometry and are widely used in HTS. These assays rely on the measurement of fluorescence intensity. A common approach is to use fluorescently labeled substrates or probes. In a kinase inhibition assay, for instance, a fluorescently labeled peptide substrate could be used. The phosphorylation of the peptide by the kinase would lead to a change in its fluorescent properties, and the inhibition of this process by this compound would be detected as a change in fluorescence. Cell-based HTS assays often utilize fluorescent reporters to measure cellular processes like cell viability, apoptosis, or the expression of specific proteins. sigmaaldrich.com The discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as potent cytotoxic agents was achieved through cell-based screening.

The development of a high-throughput screening assay for this compound would involve identifying a relevant biological target and then designing a robust and sensitive assay that can be automated for the rapid screening of large compound libraries.

Development of Bioanalytical Methods for Quantification of this compound in Biological Matrices

The development of robust and validated bioanalytical methods is essential for pharmacokinetic and metabolic studies of this compound. These methods are used to accurately measure the concentration of the parent compound and its major metabolites in biological fluids such as blood, plasma, and urine.

The gold standard for bioanalytical quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and wide dynamic range. nih.gov The development of an LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: This is a critical step to remove proteins and other interfering components from the biological matrix. Common techniques include protein precipitation (PPT) with organic solvents like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the required sensitivity. For pyrimidine derivatives, both LLE and SPE have been successfully used. sigmaaldrich.com

Chromatographic Separation: A robust chromatographic method, typically using UPLC for speed and resolution, is developed to separate the analyte from endogenous matrix components and any metabolites. rsc.org

Mass Spectrometric Detection: As described in section 8.2, detection is performed using a tandem mass spectrometer operating in MRM mode. Specific precursor and product ion transitions are selected for the analyte and an internal standard (IS). The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include selectivity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage conditions.

Table 4: Key Parameters in Bioanalytical Method Development for this compound

| Parameter | Description | Typical Approach |

| Biological Matrix | Plasma, Urine, Tissue Homogenates | Human or animal plasma is common for pharmacokinetic studies. |

| Sample Preparation | Extraction and clean-up of the analyte from the matrix. | Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction. |

| Internal Standard (IS) | A compound added at a known concentration to correct for variability. | Stable isotope-labeled analogue of the analyte is preferred. |

| LC-MS/MS System | UPLC coupled to a triple quadrupole mass spectrometer. | Provides high sensitivity and selectivity. |

| Calibration Curve | A series of standards of known concentration to quantify the analyte. | Typically prepared in the same biological matrix. |

| Validation | Ensuring the method is accurate, precise, and reliable. | Performed according to regulatory guidelines. |

Future Perspectives and Unexplored Research Avenues for 5 4 Ethylphenyl Pyrimidin 2 Amine

Development of Advanced Synthetic Methodologies for 5-(4-Ethylphenyl)pyrimidin-2-amine Derivatives

The synthesis of 5-aryl-pyrimidin-2-amine derivatives has traditionally relied on established methods such as the Suzuki or Stille cross-coupling reactions. However, recent advancements in synthetic organic chemistry offer novel and more efficient routes to access derivatives of this compound with greater structural diversity and complexity.

Future synthetic strategies could focus on:

Palladium-Catalyzed Cross-Coupling Reactions: While Suzuki coupling is a mainstay, the exploration of other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could be employed for the synthesis of novel N-aryl derivatives. The use of specialized ligands like Xantphos has been shown to be effective in the N-arylation of aminopyrimidines, offering a pathway to a wider range of analogues.

C-H Activation/Functionalization: Direct C-H activation represents a more atom-economical approach to modifying the pyrimidine (B1678525) core or the ethylphenyl moiety. This would allow for the introduction of various functional groups without the need for pre-functionalized starting materials, thereby streamlining the synthetic process.

Flow Chemistry: The application of continuous flow synthesis can offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. acs.org The synthesis of fused pyrimidinone and quinolone derivatives has been successfully demonstrated in automated high-temperature and high-pressure flow reactors, suggesting the potential for similar applications in the synthesis of this compound derivatives. acs.org

Photoredox Catalysis: This emerging field in organic synthesis utilizes visible light to initiate single-electron transfer processes, enabling unique chemical transformations under mild conditions. nicewiczlaboratory.comyoutube.com Photoredox catalysis could be explored for novel C-C and C-N bond formations in the synthesis of complex derivatives of this compound.

| Synthetic Methodology | Potential Application for this compound Derivatives | Key Advantages |

| Palladium-Catalyzed Cross-Coupling | Synthesis of N-aryl and N-heteroaryl derivatives. | High efficiency and functional group tolerance. |

| C-H Activation/Functionalization | Direct introduction of functional groups on the pyrimidine or phenyl ring. | Atom economy and reduced synthetic steps. |

| Flow Chemistry | Scalable and controlled synthesis of derivatives. | Improved safety, efficiency, and scalability. |

| Photoredox Catalysis | Novel bond formations under mild conditions. | Access to unique chemical space. |

Exploration of Novel Biological Targets and Mechanisms for this compound

The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently targeting protein kinases. While kinases remain a primary area of interest, future research should also explore non-kinase targets to uncover novel therapeutic applications for this compound.

Potential Kinase Targets:

The 2-aminopyrimidine (B69317) moiety is a common feature in many kinase inhibitors. Based on the activities of structurally similar compounds, derivatives of this compound could be investigated as inhibitors of various kinases implicated in cancer and other diseases.

| Kinase Family | Specific Examples | Rationale for Investigation |

| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK9 | Pyrimidine-based compounds are known potent inhibitors of CDKs, which are key regulators of the cell cycle. |

| Aurora Kinases | Aurora A, Aurora B | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have shown potent inhibition of Aurora kinases. nih.gov |

| Janus Kinases (JAKs) | JAK2 | N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors. acs.org |

| Polo-like Kinases (PLKs) | PLK4 | Aminopyrimidine cores are present in potent PLK4 inhibitors. |

| c-Met | c-Met | N-phenylpyrimidin-2-amine derivatives have been identified as potential c-Met inhibitors. nih.gov |

Potential Non-Kinase Targets:

Beyond kinases, the pyrimidine scaffold has been found to interact with a diverse range of biological targets.

Lipoxygenase (LOX): Dihydropyrimidine analogues have been investigated as inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways and cancer development. researchgate.net

Quinol-fumarate Reductase: Pyrimidine derivatives have been explored as potential anthelmintic agents targeting this enzyme in parasites. ijpsdronline.com

Receptors and Ion Channels: The structural features of this compound may allow for interaction with various receptors and ion channels, a largely unexplored area for this specific scaffold.

Application of Artificial Intelligence and Machine Learning in the Design and Optimization of this compound Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govfrontiersin.org These computational tools can be leveraged to accelerate the design and optimization of this compound analogues.

Generative Models for de novo Design: AI models can be trained on large datasets of known active molecules to generate novel chemical structures with desired properties. nih.gov This approach could be used to design new this compound derivatives with enhanced potency and selectivity for specific biological targets.

Predictive Modeling for Structure-Activity Relationships (SAR): Machine learning algorithms can build predictive models to understand the relationship between the chemical structure of a compound and its biological activity. nih.gov These models can guide the selection of which analogues to synthesize, prioritizing those with the highest predicted activity.

In Silico Screening and Target Prediction: AI can be used to screen large virtual libraries of compounds against various biological targets, identifying potential hits for further experimental validation. mdpi.com This could help in identifying novel targets for this compound and its derivatives.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Generative Models | Design of novel molecules with desired properties. | Rapid generation of diverse and potent analogues. |

| Predictive SAR Modeling | Understanding the relationship between structure and activity. | More efficient lead optimization and resource allocation. |

| In Silico Screening | Virtual screening of large compound libraries against biological targets. | Identification of novel biological targets and mechanisms of action. |

Investigation of this compound in Emerging Preclinical Disease Models

While cancer remains a primary focus for pyrimidine-based therapeutics, the diverse biological activities of this scaffold suggest potential applications in other disease areas.

Neuroinflammation and Neurodegenerative Diseases: Recent studies have shown that certain pyrimidine derivatives can exhibit anti-neuroinflammatory properties by modulating microglia polarization. nih.gov Given the role of neuroinflammation in diseases like Alzheimer's and Parkinson's, investigating this compound in relevant preclinical models is a promising avenue.

Inflammatory and Autoimmune Disorders: The inhibition of kinases such as JAKs and LOX by pyrimidine derivatives suggests their potential use in treating inflammatory and autoimmune diseases. acs.orgresearchgate.net Preclinical models of rheumatoid arthritis, inflammatory bowel disease, and psoriasis could be employed to evaluate the efficacy of this compound analogues.

Infectious Diseases: The pyrimidine core is present in several antimicrobial and antiviral drugs. nih.govnih.gov Screening derivatives of this compound against a panel of bacterial, fungal, and viral pathogens could uncover new anti-infective agents.

Collaborative Research Frameworks for Accelerating Discovery and Translation in this compound Chemistry

The journey from a promising chemical scaffold to a clinically approved drug is long, complex, and expensive. Collaborative research frameworks are essential to accelerate this process for this compound and its derivatives.

Public-Private Partnerships (PPPs): Collaborations between academic institutions, government research organizations, and pharmaceutical companies can leverage the unique strengths of each partner. nih.govazolifesciences.com Academia can provide expertise in basic research and target identification, while industry can contribute resources for drug development, clinical trials, and commercialization. acs.orgnih.gov

Open Innovation Platforms: Sharing data and research findings through open innovation platforms can foster collaboration and avoid duplication of effort. This can be particularly valuable in the early stages of drug discovery.

Consortia and Thematic Networks: The formation of research consortia focused on pyrimidine-based drug discovery can bring together leading experts from various disciplines to tackle common challenges and accelerate progress.

| Collaborative Framework | Key Features | Potential Benefits for this compound Research |

| Public-Private Partnerships | Collaboration between academia, government, and industry. | Access to diverse expertise and resources, accelerating translation. |

| Open Innovation Platforms | Data and knowledge sharing among researchers. | Reduced redundancy and fostering of new collaborations. |

| Research Consortia | Focused networks of experts in a specific field. | Concentrated effort to overcome key challenges in pyrimidine chemistry. |

Q & A

Q. What are the common synthetic routes for 5-(4-Ethylphenyl)pyrimidin-2-amine?

Methodological Answer: The synthesis typically involves cross-coupling reactions. A representative protocol includes:

- Buchwald-Hartwig amination or Sonogashira coupling to introduce the ethylphenyl group.

- Example: In a Pd-catalyzed coupling, 5-bromopyrimidin-2-amine reacts with 4-ethylphenylboronic acid under Suzuki conditions (Pd(OAc)₂, X-Phos ligand, Cs₂CO₃, dioxane, 100°C) to yield the target compound .

- Key parameters : Catalyst choice (e.g., Pd₂(dba)₃), ligand (JohnPhos), solvent (toluene/dioxane), and reaction time (48 h for complete conversion) .

Q. Table 1: Comparison of Synthetic Methods

| Reaction Type | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, X-Phos | Dioxane | 100 | ~70 | |

| Buchwald-Hartwig | Pd₂(dba)₃, JohnPhos | Toluene | 100 | ~65 |

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

- GHS Classification : Limited hazard data, but assume potential irritancy. Use standard lab PPE (gloves, goggles) .

- Ventilation : Perform reactions in a fume hood due to volatile solvents (toluene, dioxane) .

- Waste Disposal : Follow institutional guidelines for heavy metal residues (e.g., Pd) from catalytic reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in coupling reactions?

Methodological Answer:

- Catalyst Screening : Test Pd complexes (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and ligands (X-Phos vs. SPhos) to enhance turnover .

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents for solubility and stability of intermediates .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 4 h vs. 48 h) while maintaining yield .

Q. How do intermolecular interactions influence the crystal structure of this compound?

Methodological Answer:

- X-ray Crystallography : Reveals intramolecular N–H⋯N hydrogen bonds (2.982 Å) and π-π stacking (3.708 Å interplanar spacing) .

- Impact on Stability : Stronger hydrogen bonds correlate with higher melting points and reduced solubility in non-polar solvents .

- Data Interpretation : Use SHELXL for refinement; analyze dihedral angles (e.g., 11.3° between pyrimidine and phenyl planes) .

Q. What strategies resolve contradictions in spectral data interpretation?

Methodological Answer:

- Multi-Technique Validation : Cross-check NMR assignments with COSY/HSQC to confirm proton-carbon correlations .

- Crystallographic Validation : Compare experimental HRMS with calculated isotopic patterns to rule out impurities .

- Case Study : Discrepancies in NH₂ IR stretches (~3328 cm⁻¹ vs. 3181 cm⁻¹) may arise from polymorphism; use DSC to detect polymorphic forms .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

- In Vitro Assays : Screen against CDK2/cyclin E using ATP-competitive binding assays (IC₅₀ values <1 µM suggest potency) .

- Docking Studies : Model interactions with kinase active sites (e.g., hydrogen bonding with hinge region residues like Glu81) .

- SAR Analysis : Compare with analogues (e.g., 5-(4-chlorophenyl) derivatives) to assess substituent effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.